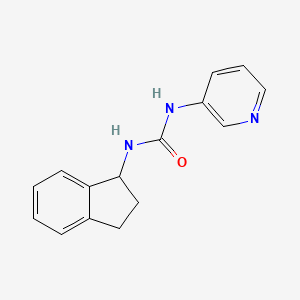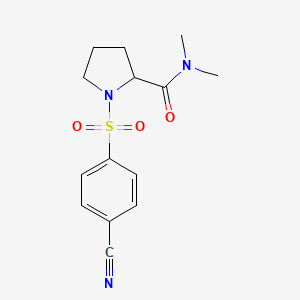![molecular formula C12H18N2O B7466356 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In neurology, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
作用机制
The exact mechanism of action of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. In cancer cells, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In Alzheimer's disease, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In anxiety and depression, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to improve cognitive function and reduce oxidative stress in animal models. In anxiety and depression, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to reduce anxiety-like and depressive-like behaviors in animal models.
实验室实验的优点和局限性
One advantage of using 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its potential therapeutic applications in various fields of medicine, which makes it a promising compound for further research. Another advantage is its relatively simple synthesis method, which allows for easy production and purification of the compound. However, one limitation of using 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
未来方向
There are several future directions for 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea research. In oncology, further studies are needed to determine the efficacy and safety of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea as a potential cancer treatment, as well as its potential use in combination with other cancer therapies. In neurology, further studies are needed to determine the optimal dosing and administration of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea for the treatment of Alzheimer's disease, as well as its potential use in other neurodegenerative disorders. In psychiatry, further studies are needed to determine the underlying mechanisms of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea's anxiolytic and antidepressant effects, as well as its potential use in other psychiatric disorders. Additionally, further studies are needed to optimize the synthesis method of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea and to develop more cost-effective and efficient production methods.
合成方法
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea can be synthesized through a multistep process involving the reaction of 2-methylbenzylamine with isobutyryl chloride, followed by the reaction of the resulting product with urea. The final product is obtained through recrystallization and purification.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZJHNMTBEMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
